molecular formula C9H16N2O B1521250 Azetidin-3-yl(piperidin-1-yl)methanone CAS No. 726122-84-5

Azetidin-3-yl(piperidin-1-yl)methanone

Cat. No. B1521250
M. Wt: 168.24 g/mol
InChI Key: OSAXHPAJGYAHNX-UHFFFAOYSA-N
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Description

Azetidin-3-yl(piperidin-1-yl)methanone, also known as AZP, is an organic compound belonging to the class of azetidines. It is a versatile compound with a wide range of applications in scientific research, from drug synthesis and development to biochemical and physiological studies.

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Characteristics

  • GDC-0973, a compound structurally similar to Azetidin-3-yl(piperidin-1-yl)methanone, was studied for its pharmacokinetic and pharmacodynamic characteristics. It is a potent inhibitor of mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK), crucial in cellular signaling. Studies revealed moderate clearance rates in various species and high protein binding, indicating significant potential for pharmacological applications. The compound demonstrated efficacy in Colo205 mouse xenograft models, underscoring its potential for therapeutic use (Choo et al., 2012).

Metabolism and Excretion Profile

  • The compound PF-00734200, structurally related to Azetidin-3-yl(piperidin-1-yl)methanone, was examined for its metabolism and excretion profile in different species. It was found to be rapidly absorbed and primarily excreted via urine and feces. The majority of circulating radioactivity was composed of the parent drug, with various metabolic pathways involved, suggesting a complex interaction within biological systems (Sharma et al., 2012).

Catalytic Asymmetric Addition

  • Enantiopure derivatives of Azetidin-3-yl(piperidin-1-yl)methanone, such as N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, have been developed for catalytic asymmetric additions to aldehydes. These compounds have shown excellent enantioselectivity in reactions like ethylation, methylation, arylation, and alkynylation, highlighting their importance in asymmetric synthesis and their potential as chiral catalysts in organic chemistry (Wang et al., 2008).

Novel Synthetic Routes

  • Azetidin-3-yl(piperidin-1-yl)methanone derivatives have been employed as intermediates in the synthesis of complex molecules. For instance, an easy route to substituted piperidines was described using a Ni-phosphine complex for [4 + 2] cycloaddition of 3-azetidinone and alkynes, showcasing the compound's role in facilitating novel synthetic pathways in medicinal chemistry (Kumar & Louie, 2012).

Structural and Molecular Analysis

  • Azetidin-3-yl(piperidin-1-yl)methanone derivatives have been analyzed for their structure and potential as medicinal compounds. Studies involving X-ray diffraction, Hirshfeld surface analysis, and molecular electrostatic potential maps have provided insights into their molecular geometry, intermolecular interactions, and reactive sites. Such analyses are crucial for understanding the physical and chemical properties of these compounds, paving the way for their application in drug design and other fields of chemistry (Karthik et al., 2021).

properties

IUPAC Name

azetidin-3-yl(piperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(8-6-10-7-8)11-4-2-1-3-5-11/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAXHPAJGYAHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-yl(piperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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